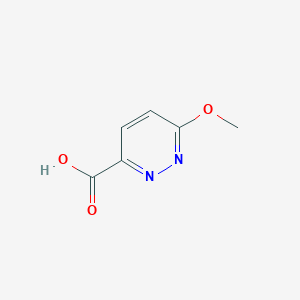

6-Methoxypyridazine-3-carboxylic acid

説明

Contextualization within Heterocyclic Chemistry and Pyridazine (B1198779) Derivatives Research

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are fundamental to many areas of science. ijfans.org These compounds, particularly those with nitrogen, oxygen, or sulfur heteroatoms, are integral to life processes and have extensive applications in medicine and agriculture. ijfans.org In the field of agrochemicals, it is estimated that over two-thirds of all products introduced to the market in recent decades contain at least one heterocyclic ring. nih.govresearchgate.net

Within the vast family of heterocyclic compounds, pyridazines represent an important class. researchgate.net Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. ontosight.aislideshare.net This structural feature endows the pyridazine ring with distinct physicochemical properties, such as a high dipole moment and a strong capacity for hydrogen bonding, which are highly advantageous in drug design and molecular recognition. nih.gov Consequently, pyridazine derivatives are actively investigated for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netontosight.ai 6-Methoxypyridazine-3-carboxylic acid is a specific example of such a derivative, valued for its functional groups that allow for further chemical modifications. cymitquimica.com

Significance in Pharmaceutical and Agrochemical Sciences Research

The utility of this compound as a key intermediate is well-established in both pharmaceutical and agrochemical research. chemimpex.comgoogle.com Its molecular architecture makes it an excellent starting point for the synthesis of diverse bioactive molecules. chemimpex.com

In pharmaceutical development, this compound is a valuable building block for creating novel therapeutic agents. chemimpex.com Research has specifically pointed to its role as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com The presence of both a methoxy (B1213986) group and a carboxylic acid functionality influences the compound's pharmacokinetic properties, such as solubility and bioavailability, and its potential interactions with biological targets. chemimpex.comcymitquimica.com The carboxylic acid group, for instance, can participate in hydrogen bonding, which is crucial for how a molecule interacts with other substances. cymitquimica.com

In the field of agrochemical science, this compound is used in the formulation of crop protection products. chemimpex.com Heterocyclic compounds are the backbone of the modern agrochemical industry, forming the basis for many insecticides, herbicides, fungicides, and plant growth regulators. ijfans.orgnih.govnumberanalytics.com Pyridazine compounds, in particular, have been widely utilized for activities such as weed and insect control. google.com this compound is employed in the synthesis of these agrochemicals, contributing to the enhancement of their efficacy and stability. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-methoxypyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-5-3-2-4(6(9)10)7-8-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBBNQVBFDIQMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480776 | |

| Record name | 6-Methoxypyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56434-28-7 | |

| Record name | 6-Methoxypyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxypyridazine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Methoxypyridazine 3 Carboxylic Acid and Its Derivatives

Established Synthetic Pathways and Chemical Transformations

Traditional synthetic routes to 6-methoxypyridazine-3-carboxylic acid rely on well-established chemical transformations of readily available precursors. These pathways are valued for their reliability and predictability.

Synthesis from 6-Hydroxypyridazine-3-carboxylic Acid and Related Precursors

One logical synthetic approach to this compound begins with its hydroxyl analogue, 6-hydroxypyridazine-3-carboxylic acid. This precursor exists in a tautomeric equilibrium with its more stable keto form, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The conversion of this hydroxyl/oxo group to a methoxy (B1213986) ether is typically achieved through a Williamson ether synthesis. wikipedia.orgorganicchemistrytutor.com

This classic SN2 reaction involves two main steps: wikipedia.orgyoutube.com

Deprotonation: The acidic proton on the oxygen (or nitrogen in the tautomeric amide form) is removed by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide or pyridazinone anion.

Nucleophilic Attack: The resulting anion then acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4), to form the desired methyl ether and a salt byproduct. masterorganicchemistry.comarkat-usa.org

The reaction is versatile and widely used in organic synthesis for forming ethers due to its broad scope and reliability. wikipedia.org

Synthesis via Oxidation and Methoxylation Reactions from 3-Chloro-6-methylpyridazine (B130396)

A robust and industrially relevant pathway utilizes the commercially available starting material, 3-chloro-6-methylpyridazine. google.com This process involves a two-step sequence: the oxidation of the methyl group followed by a nucleophilic substitution of the chlorine atom.

First, the methyl group at the 6-position is oxidized to a carboxylic acid. This transformation requires a strong oxidizing agent. A patented process describes adding 3-chloro-6-methylpyridazine to sulfuric acid, followed by the portionwise addition of an oxidant like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7). google.com The reaction is heated, and upon workup, yields the intermediate 6-chloropyridazine-3-carboxylic acid. google.com

| Oxidizing Agent | Molar Ratio (Oxidant:Substrate) | Reaction Temperature | Reaction Time | Reported Yield |

|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | 4:1 | 80°C | 2h | 52% |

| Potassium Dichromate (K₂Cr₂O₇) | 2:1 | 50°C | 2h | 65% |

In the second step, the chlorine atom of 6-chloropyridazine-3-carboxylic acid is replaced with a methoxy group. This is accomplished through a nucleophilic aromatic substitution reaction. The chloro-substituted intermediate is treated with sodium methoxide (B1231860) in a solvent like anhydrous methanol (B129727) and heated under reflux. google.com After reaction completion, the excess solvent is removed, and the product is isolated by acidification, precipitation, and recrystallization to give pure this compound with a reported yield of 58% for this step. google.com

Regioselective Functionalization and Derivatization Strategies

The functional groups on this compound—the carboxylic acid and the methoxy group on the pyridazine (B1198779) ring—provide handles for further chemical modification or derivatization. Derivatization is often performed to alter a molecule's properties, such as its volatility for analysis or its biological activity.

The carboxylic acid moiety is particularly versatile and can be readily converted into a variety of other functional groups. Standard organic chemistry transformations can be applied to generate esters, amides, or acid chlorides, which can then be used in further coupling reactions.

| Derivative | General Reagents | Transformation |

|---|---|---|

| Methyl Ester | Methanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Amide | Amine (R-NH₂), Coupling Agent (e.g., EDCI, HOBt) | Amide Coupling |

| Acid Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride Formation |

Regioselective functionalization, which involves selectively modifying a specific position on the pyridazine ring itself, can be achieved through various modern synthetic methods. For instance, inverse-electron-demand Diels-Alder reactions allow for the construction of the pyridazine ring with a predetermined and highly specific placement of substituents. researchgate.net

Novel Synthetic Approaches and Catalyst Development

Modern synthetic chemistry seeks to develop novel pathways that offer improvements in efficiency, selectivity, and environmental impact. For pyridazine derivatives, several innovative strategies have emerged.

One powerful method for constructing the pyridazine core is the inverse-electron-demand Diels-Alder (iEDDA) reaction. researchgate.net This [4+2] cycloaddition typically involves reacting an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. The reaction proceeds with high regioselectivity and often under mild conditions, providing a direct route to highly functionalized pyridazines. researchgate.net

Another area of intense research is the use of transition-metal-catalyzed C-H activation. nih.govdntb.gov.ua These methods aim to directly convert a carbon-hydrogen bond on the pyridazine ring into a new carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. benthamdirect.comacs.org This approach is highly atom-economical and can provide access to novel derivatives that are difficult to synthesize using traditional methods. While still an evolving field for pyridazines, C-H functionalization represents a frontier in creating molecular complexity efficiently. dntb.gov.ua Furthermore, the development of catalyst-free synthetic protocols is gaining traction, as demonstrated in the multigram-scale synthesis of related pyridazine carboxylic acids, which enhances the sustainability and cost-effectiveness of the process. mdpi.comnih.gov

Process Optimization and Scale-Up Considerations for Industrial Application

Translating a laboratory synthesis into a large-scale industrial process requires careful optimization and consideration of safety, cost, and efficiency. The synthesis of this compound from 3-chloro-6-methylpyridazine is designed with industrial application in mind, as it starts from an available material and involves a relatively short synthetic sequence. google.com

Key considerations for process optimization and scale-up include:

Reagent Selection and Cost: Utilizing inexpensive and readily available starting materials and reagents, such as sulfuric acid, KMnO4, and sodium methoxide, is crucial for economic viability. google.com

Reaction Conditions: Optimizing parameters like temperature, reaction time, and reagent stoichiometry is essential to maximize yield and minimize byproduct formation. For example, the oxidation step is highly exothermic and requires careful temperature control to ensure safety and prevent runaway reactions. google.com

Workup and Purification: Industrial processes favor simple and scalable purification methods. The described synthesis relies on extraction and recrystallization, which are more amenable to large-scale production than chromatographic purification. google.com

Safety: The use of strong oxidants, corrosive acids, and flammable solvents necessitates robust safety protocols and specialized equipment to handle these materials safely on a large scale.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry aims to make chemical processes more environmentally sustainable by reducing waste, minimizing energy consumption, and using less hazardous substances.

Several green chemistry strategies can be applied to the synthesis of pyridazine derivatives:

Alternative Reagents: Traditional methylating agents like dimethyl sulfate are highly toxic. Greener alternatives such as dimethyl carbonate, which is less hazardous, can be employed for methylation reactions. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption in the synthesis of pyridazine and other heterocyclic compounds. This technology can increase yields and accelerate the discovery of new derivatives. wikipedia.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient and environmentally benign.

Medicinal Chemistry Research on 6 Methoxypyridazine 3 Carboxylic Acid and Its Bioactive Analogues

Role as a Core Scaffold in Drug Discovery and Development

6-Methoxypyridazine-3-carboxylic acid is a heterocyclic compound recognized as a valuable building block and core scaffold in the synthesis of various bioactive molecules. chemimpex.com In drug discovery, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a library of new compounds with potentially diverse biological activities. The pyridazine (B1198779) ring within this compound enhances its reactivity, making it a versatile starting material for more complex molecules. chemimpex.com

The utility of this compound in medicinal chemistry is enhanced by its specific structural features. The presence of the methoxy (B1213986) group can contribute favorably to the solubility and bioavailability of its derivatives, which are crucial properties for potential drug candidates. chemimpex.com Researchers utilize this compound as a key intermediate in the synthesis of novel therapeutic agents, leveraging its structure to design targeted drug delivery systems and enhance the efficacy of new treatments. chemimpex.com Its role as a foundational structure allows for systematic modifications, enabling the exploration of structure-activity relationships essential for optimizing drug candidates.

Pharmacological Investigations in Central Nervous System (CNS) Disorders

The this compound scaffold has been instrumental in the development of compounds targeting the central nervous system, particularly in the modulation of key neurotransmitter receptors. chemimpex.com

Antagonists of the dopamine (B1211576) D3 receptor (D3R) are under investigation as potential therapeutics for treating conditions such as schizophrenia and substance abuse. nih.gov A significant challenge in this area is achieving selectivity for the D3R over the closely related D2 receptor (D2R) to avoid unwanted side effects. nih.gov

Research has focused on synthesizing analogues that incorporate a 6-methoxy motif as part of the core structure to achieve this selectivity. In one study, a series of compounds featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) unit were evaluated for their affinity at D1, D2, and D3 receptors. nih.gov These compounds generally showed strong affinity for the D3 receptor with high selectivity over the D2 receptor. nih.gov Molecular docking studies revealed that this selectivity arises from strong interactions between the arylamide "tail" of the molecules and the second extracellular loop (ECL2) of the D3 receptor. nih.gov The 6-methoxy fragment was noted for its favorable characteristics for D3R affinity and is expected to be useful in designing future selective D3R antagonists. nih.gov

The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, and its antagonists are a class of drugs informally known as "setrons". wikipedia.orgnih.gov These agents are primarily used as antiemetics to combat nausea and vomiting, especially those induced by chemotherapy. wikipedia.orgdrugs.com

The established pharmacophore for 5-HT3 receptor antagonists consists of three key components: an aromatic or heteroaromatic ring, a carbonyl-containing linker, and a basic center. wikipedia.org The structure of this compound, with its heteroaromatic pyridazine ring and a carboxylic acid group (which can be readily converted to other carbonyl-containing linkers like amides), makes it an ideal starting scaffold for the synthesis of novel 5-HT3 receptor antagonists. By modifying the carboxylic acid moiety to include a basic nitrogen atom, new molecules can be designed to fit the required pharmacophore and potentially exhibit 5-HT3 antagonistic activity.

The versatility of the this compound scaffold makes it a valuable tool in the search for treatments for various neurological conditions. chemimpex.com Its utility in creating selective dopamine D3 receptor antagonists highlights its potential in developing novel antipsychotics with improved side-effect profiles. nih.gov Furthermore, its suitability as a scaffold for 5-HT3 receptor antagonists opens avenues for applications beyond antiemesis, as these antagonists are also being investigated for their potential role in managing depression, anxiety, and other mood disorders. chemimpex.comnih.gov The ability to use this single core structure to target different receptor systems underscores its importance in CNS drug discovery. chemimpex.com

Anti-inflammatory and Analgesic Research

This compound serves as a key intermediate in the development of pharmaceuticals, including anti-inflammatory and analgesic drugs. chemimpex.com The broader class of compounds containing the pyridazinone ring has been the subject of considerable research for these properties. A number of 6-aryl-pyridazin-3(2H)one derivatives have been reported to possess significant analgesic and anti-inflammatory activities. scielo.br

In studies involving related pyridazinone derivatives, compounds were synthesized and evaluated for their ability to reduce pain and inflammation in animal models. For example, a series of 6-(3'-nitrophenyl)-2,3,5-trihydro pyridazin-3-one derivatives were tested, showing varied levels of analgesic and anti-inflammatory effects compared to reference drugs like aspirin (B1665792) and indomethacin. scielo.br This research supports the potential of the pyridazine core, present in this compound, as a foundation for developing new non-steroidal anti-inflammatory drugs (NSAIDs). scielo.brresearchgate.net

| Compound | Analgesic Activity (% increase in latency time) | Anti-inflammatory Activity (% inhibition of edema) |

|---|---|---|

| Compound 4b | Data not specified | High protection |

| Compound 4d | Least potent | High protection |

| Compound 4e | Most potent | Less potent |

| Compound 4f | Most potent | High protection |

| Aspirin (Reference) | More potent than test compounds | Not applicable |

| Indomethacin (Reference) | Not applicable | Standard reference |

Anticancer and Antitumor Activity Studies

The pyridazine scaffold is also being explored for its potential in oncology. Research has been conducted on derivatives of closely related structures to evaluate their anticancer and antitumor activities. sid.ir In one study, a series of N-1-propargyl pyrido[2,3-c]pyridazine-3-carboxamide derivatives, synthesized from a related pyridazine carboxylic acid, were tested for their cytotoxicity against several human cancer cell lines. sid.ir

The results indicated that anticancer activity was highly dependent on the specific chemical groups attached to the core scaffold. For instance, a derivative containing a heteroaryl (2-pyridyl) group showed notable activity against A549 (lung) and MIAPaCa (pancreas) cancer cells, while cycloalkyl-substituted derivatives were largely inactive. sid.ir Another derivative demonstrated cytotoxicity against the KB (oral) cancer cell line. sid.ir These findings highlight that the pyridazine-3-carboxylic acid framework can serve as a viable scaffold for the development of new cytotoxic agents, although efficacy is contingent upon further chemical modifications. sid.ir

| Compound | Substitution Type | A549 Cell Line (IC50, µM) | MIAPaCa Cell Line (IC50, µM) | KB Cell Line (IC50, µM) |

|---|---|---|---|---|

| Compound 8 | Cyclopentyl | Inactive | Inactive | Inactive |

| Compound 9 | Cyclohexyl | Inactive | Inactive | Inactive |

| Compound 11 | Heteroaryl (2-pyridyl) | 6.0 | 8.9 | Data not specified |

| Compound 13 | Substituted Phenyl | Data not specified | Data not specified | 9.0 |

Cardiovascular System Research: Antihypertensive and Cardiac Stimulant Effects

While direct studies on this compound for cardiovascular effects are not prominent in publicly available research, the pyridazine scaffold, which forms the core of this molecule, is a subject of significant investigation in the development of cardiovascular agents. The pyridazine nucleus is considered a key pharmacophoric group for antihypertensive activity, largely due to its association with vasorelaxant properties. researchgate.net

Research into various pyridazine derivatives has demonstrated a range of pharmacological activities impacting the cardiovascular system, including antihypertensive, cardiotonic, and vasodilator effects. nih.govresearchgate.net For instance, studies on N-1H-pyrrol-1-yl-3-pyridazinamines revealed that compounds in this series exhibit moderate to strong antihypertensive activity in spontaneously hypertensive rats. nih.gov Similarly, other research has focused on synthesizing novel pyridazine derivatives and screening them for antihypertensive effects, with some compounds showing a significant reduction in mean arterial blood pressure. researchgate.netnih.gov

Furthermore, pyridazinone derivatives, which are structurally related to pyridazines, have been identified as potent inodilators, antihypertensives, and cardiotonic agents. nih.gov Some of these compounds exert their effects by inhibiting phosphodiesterase III (PDE III), an enzyme involved in cardiac muscle contraction. nih.govnih.gov This body of research underscores the potential of the pyridazine heterocycle as a valuable scaffold for designing novel drugs to treat cardiovascular diseases. nih.govresearchgate.net The exploration of compounds like this compound in this context could be a logical extension of these existing research trends.

| Derivative Class | Observed Effect | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| Pyridazine substituted s-triazines | Antihypertensive | Vasorelaxant activity | researchgate.net |

| N-1H-Pyrrol-1-yl-3-pyridazinamines | Antihypertensive | Not specified | nih.gov |

| Pyridazinone Derivatives | Positive Inotropic (Cardiotonic), Vasodilator | Phosphodiesterase (PDE) III inhibition | nih.govnih.gov |

| Various Synthetic Pyridazines | Antihypertensive | Reduction in mean arterial blood pressure | nih.gov |

Anthelmintic and Antiparasitic Potential

The pyridazine scaffold has been investigated for a wide array of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.net However, specific research into the anthelmintic (against parasitic worms) and broader antiparasitic potential of this compound itself is limited in available scientific literature.

Despite this, related heterocyclic scaffolds are areas of active research for antiparasitic drugs. For example, a novel 3-nitroimidazo[1,2-b]pyridazine (B98374) scaffold has been developed and shown to possess potent antiparasitic properties, particularly a sub-nanomolar activity against Giardia lamblia. researchgate.netresearchgate.net In this case, the antiparasitic action was attributed to the presence of the nitro group rather than other potential mechanisms like phosphodiesterase inhibition. researchgate.net This demonstrates that fused heterocyclic systems containing a pyridazine ring can serve as a foundation for effective antiparasitic agents.

While direct evidence is scarce for this compound, the broader interest in nitrogen-containing heterocycles for treating infectious diseases suggests that its potential in this area cannot be entirely ruled out pending further investigation. nih.gov

Enzyme Inhibition Studies and Receptor Interactions

This compound is utilized in biochemical research to study enzyme inhibition and receptor interactions. researchgate.net The molecule's structure, featuring both a pyridazine ring and a carboxylic acid group, is key to its function in this domain. The pyridazine ring acts as a versatile scaffold, while the carboxylic acid moiety is crucial for forming strong interactions with biological targets. acs.org

The carboxylic acid group is a common feature in many enzyme inhibitors and receptor ligands because it is an effective hydrogen bond donor and can engage in potent electrostatic interactions with positively charged residues like arginine and lysine (B10760008) in a protein's active site. This ability to form strong, specific bonds is fundamental to how many drugs bind to their targets. For example, the carboxylic acid group is known to be critical for the mechanism of cyclooxygenase (COX) inhibition by nonsteroidal anti-inflammatory drugs (NSAIDs) and plays a key role in their binding to serum albumins.

Derivatives of pyridazine and the closely related pyridine (B92270) carboxylic acids have been explored as inhibitors for a wide range of enzymes, highlighting the versatility of this structural class. The inherent polarity and hydrogen-bonding capacity of the pyridazine ring can be advantageous in drug design, contributing to favorable interactions with target proteins. acs.org

| Enzyme/Receptor Class | Role of Pyridazine/Carboxylic Acid Scaffold | Example | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Carboxylic acid moiety is crucial for the inhibitory mechanism. | Nicotinic acid derivatives as COX-1/COX-2 inhibitors. | |

| Phosphodiesterases (PDEs) | The pyridazinone core is a key feature of many PDE inhibitors. | Pyridazinone derivatives for PDE III inhibition. | nih.gov |

| Monoamine Oxidase B (MAO-B) | The pyridazinone framework serves as the core for selective inhibitors. | Development of selective pyridazinone-based MAO-B inhibitors. | |

| Rab Geranylgeranyl Transferase (RGGT) | Phosphonocarboxylic acids with heterocyclic motifs act as inhibitors. | Imidazo[1,2-a]pyridine-3-yl-2- phosphonopropionic acids. | |

| Serum Albumins | Carboxylic acid group facilitates strong binding to specific sites. | Binding of NSAIDs to bovine and human serum albumin. |

Exploration in Targeted Drug Delivery Systems

This compound is valued as a versatile building block, or intermediate, that facilitates the design of more complex molecules for use in targeted drug delivery systems. researchgate.net While not a delivery vehicle itself, its chemical structure provides a reactive scaffold that can be elaborated to synthesize larger, more complex therapeutic agents or targeting ligands.

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and reducing systemic toxicity. This is often achieved by loading a drug into a nanocarrier, such as a micellar nanoparticle, which can be designed to release its payload under specific conditions, like the acidic environment of a tumor or within a specific cellular compartment.

The pyridazine heterocycle is being explored in this context. For example, research has been conducted on using pyridazine derivatives as novel antivirals that are incorporated into micellar nanoparticles. These nanoparticles are designed to be pH-sensitive, releasing the antiviral agent specifically in the acidic environment of the trans-Golgi network within infected cells, which is a site of viral replication. The use of this compound as a starting material allows for the systematic synthesis of such advanced therapeutic molecules, where its functional groups (methoxy and carboxylic acid) can be modified to attach the molecule to a nanocarrier or to tune its physicochemical properties for optimal performance.

| Component | Function | Relevance of the Compound |

|---|---|---|

| Chemical Scaffold | Provides the core structure for building a larger, active molecule. | The pyridazine ring is a stable, versatile platform for chemical synthesis. researchgate.net |

| Reactive Functional Groups | Allow for chemical modification and attachment to other molecules (e.g., polymers, targeting ligands). | The carboxylic acid group is readily modified to form esters, amides, etc. |

| Payload (Active Agent) | The therapeutic substance to be delivered. | Serves as a key intermediate in the synthesis of novel therapeutic agents. researchgate.net |

| Nanocarrier System | Encapsulates the payload for transport to the target site. | Derivatives can be designed for encapsulation into systems like pH-sensitive micelles. |

Structure Activity Relationship Sar Studies of 6 Methoxypyridazine 3 Carboxylic Acid Derivatives

Elucidation of Critical Structural Elements for Bioactivity

The bioactivity of derivatives of 6-methoxypyridazine-3-carboxylic acid is intrinsically linked to its core molecular framework, which consists of a pyridazine (B1198779) ring substituted with a methoxy (B1213986) group at the 6-position and a carboxylic acid at the 3-position. The pyridazine ring itself, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is considered a "privileged structure" in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable component for engaging with biological targets.

The arrangement of substituents on the pyridazine ring is crucial for determining the pharmacological profile. Studies on related pyridazine derivatives have shown that the nature and position of these substituents can dramatically influence the compound's potency and selectivity. For instance, in a series of 6-alkylaminopyridazine-3-carboxylic acid derivatives investigated as dopamine (B1211576) β-hydroxylase inhibitors, the substituent at the 6-position was found to be a key determinant of inhibitory activity.

Influence of the Methoxy Group on Pharmacological Profile

The methoxy group (-OCH3) at the 6-position of the pyridazine ring plays a multifaceted role in modulating the pharmacological profile of these derivatives. Its primary influence is on the physicochemical properties of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic behavior.

One of the key contributions of the methoxy group is its ability to enhance lipophilicity. This property can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. Additionally, the methoxy group can influence the solubility and bioavailability of the derivatives, making them more suitable for drug development.

Contribution of the Carboxylic Acid Moiety to Target Interaction

The carboxylic acid (-COOH) moiety at the 3-position is a critical functional group for the biological activity of this class of compounds, primarily due to its ability to form strong electrostatic and hydrogen bonding interactions with biological targets. This group is ionizable at physiological pH, forming a carboxylate anion (-COO⁻), which can engage in ionic bonds with positively charged residues like arginine and lysine (B10760008) in a protein's active site.

Furthermore, both the carbonyl oxygen and the hydroxyl group of the carboxylic acid can act as hydrogen bond acceptors and donors, respectively. This dual functionality allows for the formation of a network of hydrogen bonds, which can significantly contribute to the binding affinity and specificity of the molecule. For instance, in enzyme inhibition, the carboxylic acid moiety can mimic the substrate and interact with key catalytic residues in the active site.

Design and Synthesis of Novel Pyridazine Analogues for Enhanced Activity

The development of novel pyridazine analogues with enhanced activity is a key focus of medicinal chemistry research. This process often involves the strategic modification of the this compound scaffold to optimize its interaction with a specific biological target. Common strategies include the modification of the carboxylic acid moiety into amides, esters, or other bioisosteres to fine-tune the compound's properties and target interactions.

For example, the synthesis of novel pyridazinone derivatives has been explored to develop selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. In these studies, various aryl groups were introduced at the 6-position of the pyridazinone ring, leading to compounds with potent and selective COX-2 inhibitory activity.

Another approach involves the replacement of the methoxy group with other substituents to explore the structure-activity relationship at the 6-position. The synthesis of 6-alkylaminopyridazine-3-carboxylic acid derivatives as dopamine β-hydroxylase inhibitors demonstrates this strategy, where different alkylamino groups were introduced to modulate the inhibitory potency.

The following table provides examples of synthesized pyridazine derivatives and their reported biological activities, illustrating the impact of structural modifications.

| Compound ID | R1 (Position 6) | R2 (Position 3) | Target | Activity |

| A | -OCH3 | -COOH | N/A | Parent Compound |

| B | -NH-CH2-Ph | -COOH | Dopamine β-hydroxylase | Potent Inhibitor |

| C | -Aryl | -CONHR | COX-2 | Selective Inhibitor |

| D | -Pyridyl | -CONHNH2 | Aphids | Insecticidal |

Stereochemical Considerations in Derivative Design

While the core this compound scaffold is achiral, the introduction of chiral centers through modification of its substituents can lead to stereoisomers with potentially different biological activities. Stereochemistry plays a crucial role in drug action, as biological targets such as enzymes and receptors are themselves chiral and can exhibit stereoselective binding.

The design of derivatives with specific stereochemistry can lead to enhanced potency, improved selectivity, and a better safety profile. For example, if a substituent introduced at the 6-position or on the carboxylic acid moiety creates a chiral center, it is essential to separate and evaluate the individual enantiomers or diastereomers. The spatial arrangement of atoms in a molecule can significantly affect its ability to fit into a binding site and interact with key residues.

Although specific studies on the stereochemical considerations for this compound derivatives are not extensively reported in the public domain, it is a critical aspect that should be considered in the design and development of new analogues to maximize their therapeutic potential.

Preclinical and Translational Research of 6 Methoxypyridazine 3 Carboxylic Acid Compounds

In Vitro Biological Screening and Cellular Assays

The in vitro evaluation of compounds derived from 6-methoxypyridazine-3-carboxylic acid has demonstrated their significant inhibitory potential against several key enzymes involved in inflammation and cancer. While direct screening data for the parent compound is limited in the public domain, research on closely related pyridazine (B1198779) derivatives provides valuable insights into its potential biological activities. These derivatives have been shown to possess anti-inflammatory, antibacterial, and enzyme-inhibiting properties. chemimpex.comsmolecule.com

A notable study on a series of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, which share the pyridazine core, revealed potent multi-target anti-inflammatory activity. These compounds were screened against human carbonic anhydrase (hCA) isoforms, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The results indicated that structural modifications to the pyridazine ring system significantly influence the inhibitory potency and selectivity.

Below is a data table summarizing the in vitro inhibitory activities of selected pyridazine derivatives from the aforementioned study.

| Compound | Target Enzyme | Inhibition Constant (Kᵢ) in nM | IC₅₀ (nM) |

| 5a | hCA I | 105.4 | - |

| hCA II | 5.3 | - | |

| hCA IX | 4.9 | - | |

| hCA XII | 21.5 | - | |

| COX-2 | - | 150 | |

| 5-LOX | - | 190 | |

| 5b | hCA I | 118.2 | - |

| hCA II | 41.5 | - | |

| hCA IX | 12.3 | - | |

| hCA XII | 33.8 | - | |

| COX-2 | - | 280 | |

| 5-LOX | - | 420 | |

| 7c | hCA I | 121.7 | - |

| hCA II | 34.2 | - | |

| hCA IX | 19.4 | - | |

| hCA XII | 29.3 | - | |

| COX-2 | - | 110 | |

| 5-LOX | - | 150 |

Further research has pointed towards the potential of pyridazine-containing compounds to act as anticancer agents through the inhibition of cyclin-dependent kinases, which are crucial for cell cycle regulation. Additionally, certain pyridazine derivatives have been investigated for their ability to inhibit nitric oxide (NO) production and other pro-inflammatory mediators in lipopolysaccharide (LPS)-induced macrophage cell lines, suggesting a potential role in modulating inflammatory responses at a cellular level.

Mechanistic Studies on Cellular Pathway Modulation

The mechanism of action for many pyridazine derivatives, including those structurally related to this compound, often involves the modulation of key signaling pathways implicated in disease. For instance, the anti-inflammatory effects of some pyridazine compounds are attributed to their ability to interfere with the arachidonic acid cascade by inhibiting COX and LOX enzymes.

Research on various small molecules containing carboxylic acid moieties has shown that they can influence a range of cellular functions. Transcriptional profiling of cells treated with chemical sensitizers, a group that can include carboxylic acid derivatives, has revealed the regulation of metabolic processes, cell cycle progression, and oxidative stress responses. While not specific to this compound, this suggests that compounds with this functional group have the potential to engage with fundamental cellular pathways.

Furthermore, studies on heterocyclic compounds with structural similarities, such as pyrazolopyridine derivatives, have identified specific molecular targets. One such target is nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis and cellular metabolism. nih.gov Inhibition of NAMPT has shown promise in cancer therapy, and the structural motifs present in this compound could potentially be adapted to target similar enzymatic pathways. The pyridazine ring itself is recognized for its unique physicochemical properties that can facilitate interactions with biological targets. nih.gov

Assessment of Bioavailability and Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For this compound and its derivatives, bioavailability and other pharmacokinetic parameters are influenced by the physicochemical properties of the pyridazine core and its substituents. The methoxy (B1213986) group, for instance, can enhance lipophilicity, which may affect absorption and distribution. cymitquimica.com

A study on a series of pyridazine derivatives designed as antidiabetic agents included an in silico ADME analysis, which predicted the oral bioavailability scores and other properties for a range of related molecules. researchgate.net These predictive studies are valuable for guiding the design of new derivatives with improved pharmacokinetic profiles.

The table below presents predicted pharmacokinetic properties for a selection of pyridazine derivatives from a computational study.

| Property | Predicted Value for Pyridazine Derivatives |

| Oral Bioavailability Score | Generally > 0.55 |

| Lipinski's Rule of Five Violations | Typically 0 |

| Caco-2 Permeability | Variable, with many showing good permeability |

| CYP450 Inhibition | Generally low potential |

| hERG Inhibition | Generally low potential |

The pyridazine scaffold is often considered to have favorable drug-like properties, including a lower potential for cytochrome P450 (CYP450) enzyme inhibition and reduced interaction with the hERG potassium channel, which can be a factor in cardiac toxicity. nih.gov These general characteristics, combined with the potential for structural modification, make this compound an interesting starting point for the development of new therapeutic agents with desirable pharmacokinetic profiles.

Mechanistic Investigations into 6 Methoxypyridazine 3 Carboxylic Acid S Bioactivity

Elucidation of Downstream Signaling Pathways

Consistent with the lack of identified molecular targets, there is no information available on the downstream signaling pathways modulated by 6-methoxypyridazine-3-carboxylic acid. Understanding how a compound affects cellular signaling is critical to characterizing its biological effects. This typically involves a series of experiments, including cell-based assays to measure changes in protein phosphorylation, gene expression, or second messenger levels after treatment with the compound. The absence of such studies for this compound represents a significant gap in knowledge regarding its potential cellular mechanisms of action.

Advanced Analytical Methodologies in 6 Methoxypyridazine 3 Carboxylic Acid Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental for the unambiguous identification and structural confirmation of 6-Methoxypyridazine-3-carboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of the molecule. A patent describing the synthesis of this compound provides specific ¹H NMR data, which is crucial for confirming the identity and purity of the synthesized compound. google.com The chemical shifts, splitting patterns, and integration of the proton signals confirm the arrangement of protons on the pyridazine (B1198779) ring and the methoxy (B1213986) group.

| Proton Assignment | Reported ¹H NMR Data (400 MHz, DMSO-d₆) |

| Pyridazine Ring Protons | δ 7.4-8.2 (m, 2H) |

| Methoxy Protons (-OCH₃) | δ 4.1 (s, 3H) |

| Carboxylic Acid Proton (-COOH) | δ 13.5 (br s, 1H) |

| Data sourced from a synthesis patent. google.com |

The ¹³C NMR spectrum provides information on the carbon skeleton, with the carboxyl carbon atom of carboxylic acids typically absorbing in the downfield region of 165 to 185 ppm. pressbooks.pub

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the substituted pyridazine ring. echemi.comspectroscopyonline.com

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. pressbooks.pubspectroscopyonline.com

C=O Stretch: An intense absorption between 1710 and 1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. pressbooks.pub Conjugation with the pyridazine ring would likely place this peak in the lower end of the range. spectroscopyonline.com

C-O Stretch: A peak between 1210 and 1320 cm⁻¹ is attributable to the C-O single bond stretching of the carboxylic acid. spectroscopyonline.com

Aromatic Ring Stretches: Absorptions related to the C=C and C=N bonds of the pyridazine ring are also expected. liberty.edu

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. The monoisotopic mass of this compound is 154.03784 Da. uni.luchemspider.com High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₆H₆N₂O₃. Predicted collision cross-section (CCS) values for different adducts, which are important for ion mobility-mass spectrometry, have been calculated. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 155.04512 | 127.6 |

| [M+Na]⁺ | 177.02706 | 136.7 |

| [M-H]⁻ | 153.03056 | 127.7 |

| Data sourced from PubChem. uni.lu |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Pyridazine and its derivatives are known to absorb UV radiation in the 200-380 nm range, which is attributable to the π → π* and n → π* transitions of the aromatic heterocyclic system. researchgate.net

Chromatographic Methods for Isolation, Purification, and Quantitative Analysis

Chromatographic techniques are indispensable for the separation, purification, and quantitative determination of this compound from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant method for assessing the purity and for quantitative analysis of this compound. Purity levels are often reported as ≥96% (HPLC). chemimpex.com A typical analytical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (like potassium hexafluorophosphate (B91526) adjusted to an acidic pH) and an organic modifier such as acetonitrile, using gradient elution. google.com Detection is commonly performed using a Diode Array Detector (DAD) to monitor the absorbance at specific wavelengths. google.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used primarily to monitor the progress of chemical reactions and to identify appropriate solvent systems for larger-scale column chromatography purification. ptfarm.pl Visualization can be achieved under UV light (254 nm) due to the aromatic nature of the pyridazine ring. arkat-usa.org

Gas Chromatography (GC): While less common for a polar, non-volatile compound like a carboxylic acid, GC can be employed after derivatization. Esterification of the carboxylic acid group to a more volatile methyl or ethyl ester would allow for analysis by GC, often coupled with a mass spectrometer (GC-MS) for identification. nih.gov

Column Chromatography: For preparative scale purification, column chromatography using silica (B1680970) gel is a standard method to isolate this compound from starting materials, byproducts, and other impurities following its synthesis. arkat-usa.org

| Technique | Primary Application | Typical Stationary Phase | Typical Mobile Phase/Eluent | Detection Method |

| HPLC | Purity assessment, Quantitative analysis | C18 (Octadecylsilane) | Acetonitrile/Water/Buffer (Gradient) | UV/DAD |

| TLC | Reaction monitoring, Separation screening | Silica Gel 60 F₂₅₄ | Butanol/Acetic Acid/Water, Hexane/Ethyl Acetate | UV (254 nm) |

| Column Chromatography | Preparative purification | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol (B129727) | TLC, UV |

| GC | Analysis (post-derivatization) | Phenyl-methyl polysiloxane | Helium | MS, FID |

Advanced Mass Spectrometry for Metabolite Identification

Identifying the metabolites of this compound is crucial for understanding its biotransformation and pharmacokinetic profile. Advanced mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), is the cornerstone of modern metabolite identification studies. ijpras.com

The general workflow involves administering the compound and analyzing biological samples (e.g., plasma, urine, microsomes) using high-performance liquid chromatography coupled to a high-resolution mass spectrometer (HPLC-HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument. nih.gov

Detection of Metabolites: The initial step is to compare the LC-MS chromatograms of control samples with those from the dosed group to find potential new peaks corresponding to metabolites. nih.gov

Mass Shift Analysis: HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of potential metabolites. The mass difference between the parent drug (m/z 155.0451 [M+H]⁺) and a metabolite indicates the type of metabolic transformation that has occurred. ijpras.com

Structural Elucidation with Tandem MS (MS/MS): Once a potential metabolite is detected, tandem mass spectrometry (MS/MS or MSⁿ) is used to fragment the ion. nih.gov By comparing the fragmentation pattern of the metabolite with that of the parent compound, the site of the metabolic modification on the molecule can often be deduced. ijpras.com

Common metabolic pathways for a molecule like this compound could include Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation).

| Potential Metabolic Reaction | Biochemical Transformation | Mass Shift (Da) | Resulting m/z of [M+H]⁺ |

| Hydroxylation | Addition of an oxygen atom (-H to -OH) | +15.9949 | 171.0400 |

| O-Demethylation | Removal of a methyl group (-CH₃ to -H) | -14.0157 | 141.0294 |

| Glucuronidation | Conjugation with glucuronic acid | +176.0321 | 331.0772 |

| Sulfation | Conjugation with a sulfate (B86663) group | +79.9568 | 234.9985 |

Applications as Analytical Standards in Research

The utility of this compound extends to its use as an analytical standard. chemimpex.com For a compound to be effective as a standard, it must be of high, well-characterized purity, which allows for the accurate and precise quantification of related substances in complex samples. sigmaaldrich.com

In this role, this compound serves several key functions:

Quantitative Analysis: It can be used to prepare calibration curves in chromatographic methods like HPLC or LC-MS. By analyzing solutions of known concentrations of the standard, a response curve is generated, which then allows for the determination of the exact concentration of the analyte in an unknown sample (e.g., a pharmaceutical preparation or an environmental sample). sigmaaldrich.com

Method Validation: As a reference material, it is used to validate analytical methods, ensuring they meet criteria for accuracy, precision, linearity, and sensitivity.

Impurity Reference: In the synthesis of more complex active pharmaceutical ingredients (APIs) or agrochemicals where it is a precursor or a potential impurity, it can be used as a reference standard to identify and quantify its presence in the final product.

Metabolite Identification: A synthesized, pure standard of a suspected metabolite (for instance, the O-demethylated version of the title compound) is essential for confirming the identity of a metabolite detected in a biological sample by comparing their retention times and mass spectra. nih.gov

The availability of high-purity this compound (e.g., ≥96% purity) is therefore critical for researchers in pharmaceutical development, quality control, and metabolic studies to ensure the reliability and accuracy of their results. chemimpex.com

Q & A

Q. What are the established synthetic routes for 6-Methoxypyridazine-3-carboxylic acid, and what reaction conditions are critical?

The synthesis of methoxypyridazine derivatives often involves nucleophilic substitution or oxidation steps. For example, 6-methoxypyridine-2-carboxylic acid was synthesized by refluxing 6-bromopyridine-2-carboxylic acid with sodium methoxide in methanol, followed by acidification to yield the product (84% yield) . Key conditions include:

- Use of sodium methoxide as a base and methanol as a solvent.

- Reflux duration (6 hours) to ensure complete substitution.

- Acidification (pH 2) to precipitate the product. Similar methodologies can be adapted for this compound, with adjustments for regioselectivity and precursor availability.

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation and purity assessment rely on:

- Nuclear Magnetic Resonance (NMR) : To identify methoxy (δ 3.8–4.0 ppm) and carboxylic acid (δ 9–10 ppm) groups, as demonstrated in pyridazine derivatives .

- Elemental Analysis : To validate empirical formulas (e.g., C, H, N content within ±0.3% of calculated values) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when synthesizing intermediates for drug development .

Q. What are the potential applications of this compound in drug discovery?

This compound serves as a precursor for heterocyclic scaffolds with biological relevance. For instance:

- It can be functionalized into kinase inhibitors or autophagy modulators, analogous to studies on related pyridazine derivatives showing anti-proliferative effects in cancer models .

- Its carboxylic acid group enables conjugation with pharmacophores for improved solubility or target binding .

Advanced Research Questions

Q. How can hydrolysis of ester intermediates be optimized to enhance the yield of this compound?

Ester hydrolysis is critical in synthesis. Key strategies include:

- Base Selection : Lithium hydroxide (LiOH·H₂O) in tetrahydrofuran (THF)/water mixtures achieves >95% conversion, as shown in analogous pyridazine ester hydrolysis .

- Temperature Control : Mild heating (40–50°C) minimizes side reactions.

- Stoichiometry : Using 7 equivalents of LiOH ensures complete de-esterification .

Q. How can regioselectivity challenges during methoxylation be addressed?

Regioselective methoxylation of pyridazine rings requires:

Q. What methodologies resolve discrepancies in elemental analysis data during characterization?

Discrepancies (e.g., C, H, N deviations >0.4%) may arise from hydration, impurities, or incomplete drying. Solutions include:

- Recrystallization : Using polar aprotic solvents (e.g., DMF/water) to remove impurities .

- Thermogravimetric Analysis (TGA) : To detect residual solvents or moisture .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ = 271.05 for a related compound) .

Q. How does solvent polarity influence the stability of this compound in storage?

- Polar Solvents (e.g., DMSO, DMF) : Stabilize the compound via hydrogen bonding but may promote degradation at elevated temperatures.

- Non-Polar Solvents (e.g., Toluene) : Reduce hydrolysis but require anhydrous conditions.

- Recommendation : Store in inert atmospheres at –20°C, as advised for sensitive carboxylic acids .

Methodological Considerations

- Synthetic Optimization : Use Design of Experiments (DoE) to evaluate factors like temperature, solvent, and catalyst loading for scalable synthesis .

- Data Validation : Cross-reference NMR shifts and MS spectra with computational predictions (e.g., DFT calculations) to confirm assignments .

- Safety Protocols : Follow guidelines for handling corrosive reagents (e.g., HCl during acidification) and use fume hoods for volatile solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。